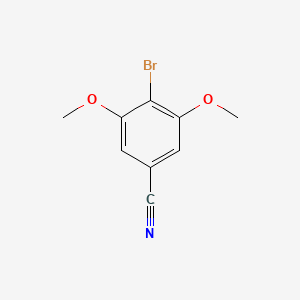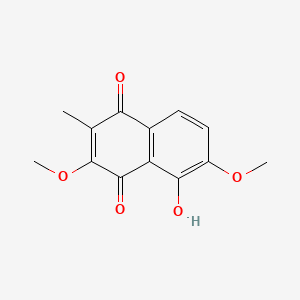![molecular formula C12H9F3N2O2 B13440538 N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)
N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide is a synthetic organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and an oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide typically involves multiple steps. One common method includes the following steps :
Starting Material: The synthesis begins with 4-amino-2-trifluoromethyl benzonitrile.
Reaction with Methyl Methacrylate: The starting material is dissolved in dichloromethane and reacted with methyl methacrylate in the presence of a catalyst at temperatures ranging from 10-65°C for 1-10 hours.
Formation of Methacrylamide: The reaction mixture is cooled, filtered, and dried to obtain N-(4-cyano-3-trifluoromethylphenyl) methacrylamide.
Epoxidation: The methacrylamide is then subjected to epoxidation using a two-phase catalyst and manganese dioxide, resulting in the formation of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyl epoxy propylene-2-amide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide has several scientific research applications :
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide involves its interaction with specific molecular targets . It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-oxiranecarboxamide
- 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
- N-[4-Cyano-2-(trifluoromethyl)phenyl]acetamide
Uniqueness
N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the oxirane ring provides reactivity for further chemical modifications.
特性
分子式 |
C12H9F3N2O2 |
|---|---|
分子量 |
270.21 g/mol |
IUPAC名 |
N-[4-cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide |
InChI |
InChI=1S/C12H9F3N2O2/c1-11(6-19-11)10(18)17-9-3-2-7(5-16)4-8(9)12(13,14)15/h2-4H,6H2,1H3,(H,17,18) |
InChIキー |
OHKOIYIVNKTDSA-UHFFFAOYSA-N |
正規SMILES |
CC1(CO1)C(=O)NC2=C(C=C(C=C2)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



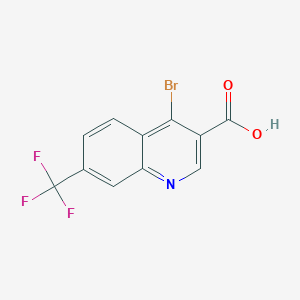
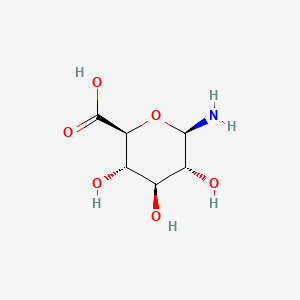
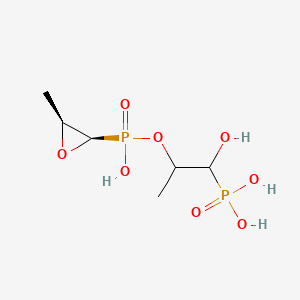
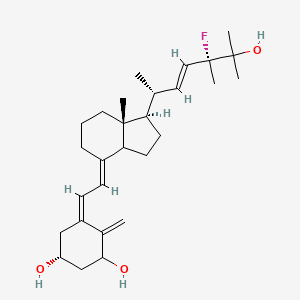
![(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol](/img/structure/B13440471.png)
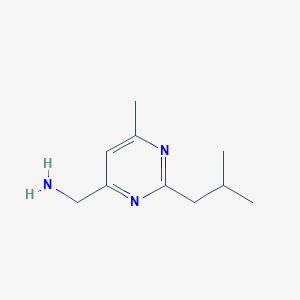
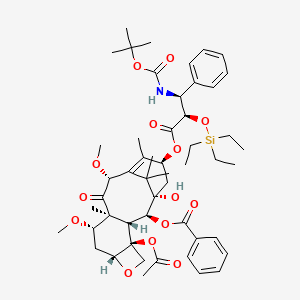
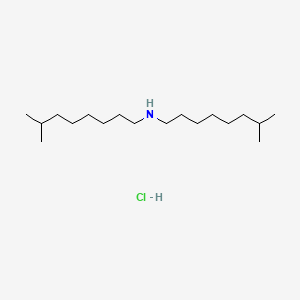
![(Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13440508.png)

![[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)
